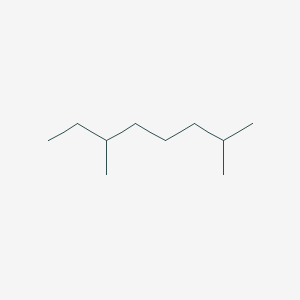

2,6-Dimethyloctane

説明

Contextual Significance of Branched Alkanes in Hydrocarbon Chemistry

Branched alkanes, such as 2,6-dimethyloctane, are structural isomers of straight-chain alkanes, meaning they share the same molecular formula but differ in the arrangement of their carbon atoms. conicet.gov.artandfonline.com This structural variance leads to distinct physical and chemical properties. conicet.gov.ar For instance, branching generally lowers the boiling point of an alkane compared to its straight-chain counterpart due to reduced surface area and weaker intermolecular van der Waals forces. jst.go.jp

In the realm of hydrocarbon chemistry, particularly within the petroleum industry, branched alkanes are of paramount importance. diva-portal.org They are key components of gasoline and other fuels, where their presence significantly influences the octane (B31449) rating—a measure of a fuel's ability to resist knocking or premature detonation in an engine. chemimpex.com The process of catalytic isomerization is employed in refineries to convert straight-chain alkanes into more highly branched structures to improve fuel quality. Furthermore, the specific branching patterns of alkanes affect their reactivity and the products formed during processes like combustion and cracking, making them crucial subjects of study for optimizing fuel efficiency and understanding complex reaction mechanisms. solubilityofthings.comosti.gov

Academic Research Trajectories and Objectives for this compound

Academic research on this compound is multifaceted, with several key trajectories aimed at leveraging its unique properties for various applications. These research endeavors are primarily focused on its potential as a next-generation biofuel, its role in chemical ecology as a pheromone component, and its utility as a model compound in fundamental catalytic studies.

One of the most prominent areas of research is the investigation of this compound as a biofuel and a fuel additive. energy.govgoogle.com Scientists are exploring methods for its production from renewable feedstocks, such as the hydrogenation of terpenes like myrcene (B1677589) and geraniol (B1671447), which can be derived from plants. researchgate.netchemicalbook.com Research objectives in this area include evaluating its combustion characteristics, its effect on fuel properties such as cloud point and viscosity when blended with conventional diesel, and optimizing its synthesis for industrial-scale production. researchgate.netlanl.gov For example, studies have shown that adding this compound to diesel fuel can lower the cloud point, which is beneficial for cold weather performance. researchgate.net

Another significant research trajectory involves the study of this compound derivatives in the context of chemical ecology. Specifically, this compound-1,8-dioic acid has been identified as a component of the sex pheromone of the cowpea weevil (Callosobruchus maculatus), a major pest of stored legumes. conicet.gov.arresearchgate.net Research in this field is centered on the synthesis of the different stereoisomers of this dicarboxylic acid to understand the structure-activity relationship and to determine the specific stereochemistry of the natural pheromone. tandfonline.comresearchgate.net The ultimate goal of this research is to develop highly specific and effective semiochemicals for pest monitoring and control. researchgate.net

Furthermore, this compound serves as an important model compound in fundamental catalysis research, particularly in studies of hydroisomerization and hydrocracking of long-chain alkanes like n-decane. researchgate.netkentech.ac.kr In these studies, researchers use catalysts such as zeolites to convert n-decane into its various branched isomers, including this compound. researchgate.netresearchgate.net The distribution of the resulting isomers provides valuable insights into the reaction mechanisms and the shape-selectivity of the catalysts. kentech.ac.krresearchgate.net The objective is to develop more efficient and selective catalysts for producing high-quality fuels and chemical feedstocks.

Interactive Data Tables

Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C10H22 | chemeo.com |

| Molecular Weight | 142.28 g/mol | chemeo.com |

| Boiling Point | 158-159.7 °C | solubilityofthings.comresearchgate.net |

| Melting Point | -53 °C | lanl.gov |

| Density | ~0.73 g/cm³ | researchgate.net |

| Solubility | Insoluble in water; soluble in organic solvents | solubilityofthings.com |

Research Applications of this compound

| Research Area | Specific Application/Objective | Key Findings |

| Biofuel/Fuel Additive | Enhance cold weather performance of diesel fuel. | Addition of up to 10% lowers the cloud point of diesel fuel. researchgate.net |

| Biofuel/Fuel Additive | Serve as a renewable diesel blendstock. | Can be produced from hydrogenation of myrcene; blends show acceptable fuel properties. researchgate.netlanl.gov |

| Chemical Ecology | Component of the cowpea weevil sex pheromone. | This compound-1,8-dioic acid is a key component; stereoisomers synthesized for bioactivity studies. tandfonline.comresearchgate.net |

| Catalysis Research | Model compound for n-decane hydroisomerization. | Formation is studied to understand catalyst shape-selectivity and reaction pathways. researchgate.netkentech.ac.kr |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,6-dimethyloctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22/c1-5-10(4)8-6-7-9(2)3/h9-10H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZALHPSXXQIPKTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7058628 | |

| Record name | 2,6-Dimethyloctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Very faintly yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | 2,6-Dimethyloctane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16234 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2051-30-1 | |

| Record name | 2,6-Dimethyloctane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2051-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octane, 2,6-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002051301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-DIMETHYLOCTANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91459 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dimethyloctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octane, 2,6-dimethyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2,6 Dimethyloctane

Catalytic Hydrogenation Routes

Catalytic hydrogenation stands as a primary method for the synthesis of 2,6-dimethyloctane, utilizing terpene-based starting materials. This process involves the addition of hydrogen across the double bonds of the precursor molecules in the presence of a catalyst.

Selective Hydrogenation of Terpene Precursors

The complete hydrogenation of β-myrcene yields this compound. researchgate.net Palladium (Pd) catalysts have demonstrated high activity and selectivity for this transformation. researchgate.netrsc.org One method for producing dihydromyrcene, an intermediate in this process, involves the pyrolysis of β-pinene to myrcene (B1677589), followed by selective hydrogenation. foreverest.net The complete hydrogenation to this compound can require longer reaction times. researchgate.net

Sol-gel palladium-silica composites also serve as active catalysts for the selective hydrogenation of myrcene. capes.gov.br The thermal treatment temperature of these catalysts is crucial for their selectivity. capes.gov.br

Geraniol (B1671447) can be converted to this compound through direct hydrogenation. google.com One documented approach involves a two-step process. First, geraniol is hydrogenated using a palladium on carbon (Pd/C) catalyst in tetrahydrofuran (B95107) (THF) at room temperature. This initial step yields a mixture containing 3,7-dimethyloctan-1-ol, 2,6-dimethyloct-2-ene, and this compound. chemicalbook.com The subsequent reduction of the isolated octane (B31449)/octene mixture with hydrogen gas in the presence of a Pd/C catalyst affords this compound. chemicalbook.com This second step can be carried out neat, with a small amount of ethanol (B145695) used to facilitate the transfer of the starting material. chemicalbook.com The final product is then isolated by vacuum distillation. chemicalbook.com It is noted that the yield of this compound can be improved by modifying the catalyst and reaction conditions. chemicalbook.com

In another instance, an attempt to hydrogenate geraniol using palladium on carbon at 40°C and 60 psig of hydrogen for 72 hours resulted in no reaction. google.com However, a separate patent describes the conversion of geraniol or its derivatives to this compound through hydrogenation with a catalyst and hydrogen gas. google.com

A one-pot reaction has been developed to convert linalool (B1675412) into a fuel mixture primarily composed of p-menthane (B155814) and this compound. nih.govnih.govresearchgate.netdntb.gov.ua This process utilizes a dual catalyst system consisting of Amberlyst-15 (H+ form) and 10% palladium on carbon (Pd/C). nih.govnih.govresearchgate.netdntb.gov.ua The reaction involves the dehydration, cyclization, and hydrogenation of linalool under moderate conditions. nih.govnih.govresearchgate.netdntb.gov.ua

In a typical procedure, linalool, Amberlyst-15, and 10% Pd/C are combined in a reactor. google.com The reactor is heated and then subjected to a hydrogen atmosphere. nih.govgoogle.com The reaction proceeds through a series of temperature-controlled steps to facilitate the dehydration and subsequent hydrogenation of intermediates. nih.govgoogle.com The resulting product mixture, after purification by distillation, contains p-menthane and this compound. nih.govgoogle.com One variation of this method yielded a final product composed of 60% p-menthane, 35% this compound, and 4% p-cymene. nih.gov Another experiment produced a mixture of 55 wt. % p-menthane and 41 wt. % 2,6-DMO. google.com

The synthesis of this compound can also be approached through the hydrogenation of epoxy-substituted octane precursors. While direct search results for this specific transformation are limited, the general principles of epoxide hydrogenation are relevant. This would typically involve the ring-opening of the epoxide followed by the reduction of any remaining unsaturation and the removal of the oxygen functionality to yield the desired alkane.

One-Pot Conversion of Linalool with Dual Heterogeneous Catalysts

Influence of Catalyst Systems and Reaction Conditions on Yield and Selectivity

The choice of catalyst and the specific reaction conditions, such as temperature, pressure, and solvent, play a pivotal role in determining the yield and selectivity of this compound synthesis.

Palladium-based catalysts are frequently employed for the hydrogenation of terpene precursors. rsc.orgchemicalbook.comacs.org For instance, in the hydrogenation of β-myrcene, palladium catalysts exhibit high activity and selectivity towards the fully saturated product, this compound. rsc.orgrsc.org The selectivity of palladium catalysts can be influenced by the support material and preparation method. capes.gov.br In contrast, rhodium and ruthenium catalysts tend to be less active and selective, often yielding a mixture of partially and fully hydrogenated products. rsc.orgrsc.org For example, under certain conditions, a rhodium catalyst produced over 40% this compound and around 40% 2,6-dimethyloct-2-ene, while a ruthenium catalyst yielded about 10% this compound and 50% 2,6-dimethyloct-2-ene. rsc.orgrsc.org

Reaction conditions also have a significant impact. In the direct hydrogenation of geraniol, it has been noted that modifying the catalyst and reaction conditions can improve the yield of this compound. chemicalbook.com The use of a dual-catalyst system, such as Amberlyst-15 and Pd/C for the conversion of linalool, allows for a one-pot process that combines dehydration and hydrogenation, leading to a mixture of cyclic and acyclic alkanes. nih.govnih.gov The temperature profile during the reaction is carefully controlled to manage the different stages of the transformation. nih.govgoogle.com

The following interactive data table summarizes the influence of different catalysts on the product distribution in the hydrogenation of β-myrcene.

| Catalyst | This compound Yield | Other Products | Reference |

| Palladium on Alumina | ~95% | - | rsc.orgrsc.org |

| Rhodium on Alumina | >40% | ~40% 2,6-dimethyloct-2-ene | rsc.orgrsc.org |

| Ruthenium on Alumina | ~10% | ~50% 2,6-dimethyloct-2-ene, unreacted β-myrcene | rsc.orgrsc.org |

This table illustrates the superior selectivity of palladium catalysts for the complete hydrogenation of β-myrcene to this compound under the studied conditions.

Biosynthetic Pathways and Metabolic Engineering Approaches

The production of this compound, a promising advanced biofuel, can be achieved through innovative biosynthetic routes. google.com This involves leveraging and engineering the metabolic pathways of microorganisms to convert renewable resources into this branched-chain alkane. google.com

Production via Recombinant Microorganisms from Renewable Feedstocks

The biosynthesis of this compound in recombinant microorganisms presents a sustainable alternative to conventional chemical synthesis. google.com This approach utilizes renewable feedstocks, such as lignocellulosic biomass, which are converted by engineered microbes into the target molecule. nih.govscienceopen.com The process typically involves a multi-step conversion. Initially, the microorganism metabolizes a carbon source to produce a precursor molecule like geraniol or a derivative thereof. google.com This precursor is then further converted into this compound. google.com

A key advantage of this method is the potential for cost-effective and environmentally friendly production. nih.gov By using renewable biomass as a starting material, the reliance on fossil fuels is reduced. nih.govscienceopen.com The development of robust microbial strains, often through extensive metabolic engineering, is crucial for achieving high yields and making the process economically viable on an industrial scale. wikipedia.orgresearchgate.net

The table below summarizes the production of isoprenoid-derived biofuels, including this compound, in various engineered microbial systems.

| Microorganism | Feedstock | Product | Titer (mg/L) | Cultivation | Reference |

| E. coli | Crude glycerol | Farnesene (precursor to Farnesane) | 2,830 | 7 L Bioreactor, Batch | You et al. (2017) nih.gov |

| S. cerevisiae | 1.8% galactose/0.2% glucose | Bisabolene (precursor to Bisabolane) | 994 | 5 mL Flask, Batch | Peralta-Yahya et al. (2011) nih.gov |

| E. coli | Not specified | This compound | 58 | 50 mL Flask, Batch | Kim et al. (2015) nih.gov |

Engineering Isoprenoid Biosynthesis: Mevalonate (B85504) (MEV) and Methylerythritol Phosphate (B84403) (MEP) Pathways

Central to the microbial production of this compound are the two primary isoprenoid biosynthesis pathways: the Mevalonate (MEV) pathway and the Methylerythritol Phosphate (MEP) pathway. google.comfrontiersin.org Both pathways produce the universal five-carbon isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). frontiersin.org These precursors are then condensed to form larger molecules like geranyl diphosphate (GPP), a direct precursor to geraniol and subsequently this compound. google.comfrontiersin.org

Metabolic engineering strategies focus on optimizing these pathways to channel more carbon flux towards the desired product. wikipedia.org This can involve:

Heterologous pathway expression : Introducing a pathway that is not native to the host organism, such as expressing the MEV pathway in E. coli, can bypass native regulatory mechanisms and increase product yield. jbei.org

Blocking competing pathways : Deleting or down-regulating genes involved in competing metabolic pathways can redirect metabolic flux towards the isoprenoid pathway. wikipedia.org

Pathway Synergy : In some cases, engineering and overexpressing both the MEV and MEP pathways simultaneously has been shown to have a synergistic effect, leading to significantly higher product yields compared to the overexpression of a single pathway. nih.gov

The MEP pathway is generally considered more carbon-efficient than the MEV pathway. nih.gov However, the MEV pathway, when expressed heterologously in hosts like E. coli, can be advantageous due to the lack of endogenous regulation. jbei.org The choice of which pathway to engineer often depends on the specific host organism and the desired final product. jbei.orgnih.gov

Stereoselective Synthesis of this compound Derivatives

The synthesis of specific stereoisomers of this compound derivatives is crucial for applications where chirality plays a significant role, such as in the study of pheromones. tandfonline.comresearchgate.net

Synthesis of Stereoisomers of this compound-1,8-dioic Acid

The four possible stereoisomers of this compound-1,8-dioic acid, a component of the copulation release pheromone of the cowpea weevil, have been synthesized. tandfonline.comjst.go.jp The synthesis often starts from chiral precursors to control the stereochemistry at the C-2 and C-6 positions. tandfonline.comresearchgate.net

One approach involves utilizing optically active citronellol (B86348) as a starting material to establish the chirality at the C-6 position. tandfonline.com The synthesis can proceed through several steps, including oxidation and catalytic hydrogenation, to yield the desired diacid. tandfonline.comresearchgate.net For example, a known compound derived from geraniol can be hydrolyzed and then hydrogenated using a platinum oxide catalyst to form a saturated diol, which is then oxidized to the final diacid product. tandfonline.com

The stereoisomeric purity of the synthesized diacids is often determined by high-performance liquid chromatography (HPLC) after derivatization with a chiral fluorescent reagent. tandfonline.comjst.go.jp

The table below outlines a synthetic route to (2RS,6RS)-2,6-dimethyloctane-1,8-dioic acid.

| Step | Reactants | Reagents/Conditions | Product | Yield | Reference |

| 1 | Compound derived from geraniol | KOH, MeOH, rt | Diol intermediate | 97% | researchgate.net |

| 2 | Diol intermediate | PtO₂, H₂, MeOH, rt | (2RS,6RS)-2,6-Dimethyloctane-1,8-diol | 74% | researchgate.net |

| 3 | (2RS,6RS)-2,6-Dimethyloctane-1,8-diol | Jones reagent, acetone, 0 °C | (2RS,6RS)-2,6-Dimethyloctane-1,8-dioic acid | quantitative | researchgate.net |

Stereoselective Preparation of Functionalized Isoprenoid Chains

The stereoselective synthesis of functionalized isoprenoid chains, including those that are precursors to this compound derivatives, is an active area of research. lookchem.comresearchgate.net These methods often employ chiral building blocks or enantioselective catalytic reactions to achieve high stereochemical control. researchgate.netacs.org

For instance, all four stereoisomers of this compound monoterpene chirons have been synthesized from commercially available (R)- and (S)-β-citronellol. acs.org A key step in this synthesis is a ruthenium-catalyzed asymmetric olefin hydrogenation, which allows for the creation of the desired stereocenters with high selectivity. acs.org

Another strategy involves the use of lipase-catalyzed reactions for the preparation of enantiomerically pure methyl-branched building blocks. diva-portal.org These building blocks can then be used in subsequent steps to construct more complex molecules with defined stereochemistry. diva-portal.org The development of these stereoselective methods is essential for the synthesis of biologically active compounds and chiral materials. lookchem.comdiva-portal.org

Chemical Reactivity and Mechanistic Investigations of 2,6 Dimethyloctane

Oxidation Pathways and Kinetic Modeling

The oxidation of branched alkanes like 2,6-dimethyloctane is a cornerstone of combustion chemistry, with significant implications for fuel performance and efficiency. osti.govosti.gov Understanding the intricate network of reactions that govern their breakdown under various temperature regimes is crucial for developing accurate kinetic models. osti.govresearchgate.netresearchgate.net

The low-temperature oxidation of branched alkanes is characterized by a complex series of chain-branching reactions that are highly dependent on the molecular structure of the fuel. researchgate.netwhiterose.ac.uk This process begins with the abstraction of a hydrogen atom from the alkane, forming an alkyl radical. pnas.org The subsequent addition of molecular oxygen (O₂) to this radical initiates a cascade of reactions involving peroxy radicals (RO₂), hydroperoxyalkyl radicals (QOOH), and the formation of highly oxygenated intermediates. pnas.orgnih.gov

Studies on isomers of octane (B31449) and other branched alkanes reveal that the degree and position of branching significantly influence reactivity. osti.govosti.gov For instance, the presence of tertiary C-H bonds, which are weaker than primary or secondary C-H bonds, can lead to different initial radical populations and subsequent reaction pathways. The low-temperature chemistry is dominated by the formation and decomposition of hydroperoxyalkyl radicals, which can lead to chain branching and autoignition. researchgate.netnih.gov The structure of these radicals, particularly the size of the transition state ring for intramolecular H-atom abstraction, plays a critical role in determining the reaction rates. researchgate.net

The oxidation of this compound and similar branched alkanes can be described by a set of elementary reaction classes. osti.govacs.org These classes provide a systematic framework for constructing detailed kinetic models. Key reaction pathways in the low-temperature regime include:

H-atom abstraction: The initiation step where a hydrogen atom is removed from the fuel molecule.

O₂ addition: The resulting alkyl radical rapidly adds to an oxygen molecule to form a peroxy radical (RO₂).

Isomerization: The RO₂ radical can undergo internal H-atom abstraction to form a hydroperoxyalkyl radical (QOOH). The rate of this step is highly dependent on the transition state ring strain. researchgate.net

Second O₂ addition: The QOOH radical can add another O₂ molecule, leading to the formation of more complex oxygenated species.

Kinetic modeling efforts aim to assign accurate rate constants to these elementary reactions. osti.govresearchgate.net These models are often validated against experimental data from devices like shock tubes and rapid compression machines. osti.govosti.gov For branched alkanes, developing a single, coherent set of reaction rate rules that can accurately describe the combustion of various isomers is a major goal. osti.gov

Autoignition delay time is a critical parameter that quantifies the reactivity of a fuel. doi.org For branched alkanes, the relationship between molecular structure and ignition delay is complex. Generally, increased branching tends to increase the octane number and thus lengthen the ignition delay, indicating lower reactivity. whiterose.ac.uk

Experimental studies on various octane isomers have shown that at low to intermediate temperatures, branched alkanes can exhibit a phenomenon known as negative temperature coefficient (NTC) behavior, where the reaction rate decreases with increasing temperature over a certain range. osti.govresearchgate.net This is attributed to a shift in the dominant reaction pathways from chain-branching to chain-propagating or termination reactions. tandfonline.com

The table below summarizes representative experimental conditions for studying the autoignition of branched alkanes.

| Fuel | Temperature (K) | Pressure (atm) | Equivalence Ratio (φ) | Experimental Setup |

| 2,7-Dimethyloctane (B85488) | 666–1216 | 12–27 | 0.5, 1.0 | Shock Tube |

| Iso-octane (iC8) | 600-950 | up to 9 | 1.0 | Rapid Compression Machine |

| Iso-dodecane (iC12) | 980-1800 | ~16 | 0.5 | Shock Tube |

This table presents a selection of experimental conditions from various studies to illustrate the range of parameters investigated for branched alkane autoignition. Data sourced from multiple references. osti.govresearchgate.net

Kinetic models that accurately capture the ignition delay times and NTC behavior of branched alkanes are essential for predictive combustion simulations. osti.govtandfonline.com Sensitivity analysis of these models helps to identify the key reactions that control ignition under different conditions. researchgate.nettandfonline.com

Elucidation of Elementary Reaction Classes and Pathways

Reduction Processes and Stereochemical Outcomes

The study of reduction reactions involving derivatives of this compound provides valuable insights into reaction mechanisms and stereochemistry.

The electrochemical reduction of halogenated organic compounds, including derivatives of this compound, has been investigated to understand the mechanism of carbon-halogen bond cleavage. oup.comunifi.it Studies involving optically active 6-chloro-2,6-dimethyloctane have been particularly informative. oup.comscribd.comopenstax.org

When an optically active sample of (R)-(-)-6-chloro-2,6-dimethyloctane was electrolyzed at a mercury cathode, the resulting this compound was also found to be optically active, with an excess of the (R)-(-)-enantiomer. oup.com This indicates that the reduction proceeds with an excess of inversion of the absolute configuration at the carbon center where the halogen was attached. oup.com This stereochemical outcome suggests a mechanism that does not involve a freely diffusing, planar radical intermediate, which would be expected to lead to complete racemization. oup.com The results are consistent with a mechanism where the electron transfer and bond cleavage may be concerted or occur in rapid succession, with the molecule interacting with the electrode surface in a way that favors inversion. oup.com

The optical purity of the product was found to be dependent on the solvent used for the electrolysis, suggesting that the solvent plays a role in the reaction mechanism, possibly by influencing the stability and reactivity of the intermediates. oup.com

Unimolecular nucleophilic substitution (Sₙ1) reactions of chiral alkyl halides are classic examples for studying stereochemical outcomes. masterorganicchemistry.comlibretexts.org The reaction of a chiral derivative like (R)-6-chloro-2,6-dimethyloctane with a nucleophile such as water provides a clear illustration of the principles of Sₙ1 stereochemistry. openstax.org

The Sₙ1 mechanism proceeds through a two-step process:

Formation of a carbocation: The carbon-halogen bond breaks, and the leaving group departs, forming a planar, achiral carbocation intermediate. masterorganicchemistry.combyjus.comgacbe.ac.in

Nucleophilic attack: The nucleophile can attack the planar carbocation from either face with equal probability. masterorganicchemistry.comlibretexts.org

Theoretically, this should lead to a 50:50 mixture of the two enantiomers of the product, a process known as racemization. masterorganicchemistry.combyjus.com However, in practice, Sₙ1 reactions of chiral substrates rarely result in complete racemization. openstax.orgmasterorganicchemistry.com For example, the reaction of (R)-6-chloro-2,6-dimethyloctane with water yields the corresponding alcohol with a slight excess of the inverted product. openstax.org This is often explained by the "ion pair" concept, where the departing leaving group temporarily shields one face of the carbocation, leading to a slight preference for attack from the opposite side (inversion). openstax.org

The table below outlines the expected and observed stereochemical outcomes for an Sₙ1 reaction of a chiral this compound derivative.

| Reactant | Reaction Type | Theoretical Product | Observed Product |

| (R)-6-chloro-2,6-dimethyloctane | Sₙ1 with H₂O | Racemic mixture of (R)- and (S)-2,6-dimethyloctan-6-ol | Mixture of (R)- and (S)-2,6-dimethyloctan-6-ol with a slight excess of the (S)-enantiomer (inversion) |

This table illustrates the stereochemical course of an Sₙ1 reaction involving a chiral derivative of this compound. openstax.org

Radical Intermediate Formation and Characterization

The formation and characterization of radical intermediates of this compound have been explored, particularly through stereochemical studies of electrolytic reactions. Research into the electroreduction of optically active 6-chloro-2,6-dimethyloctane at a mercury cathode provides significant insight into the nature of the radical intermediates formed during the reaction. oup.comoup.com

In these studies, an optically active starting material, (R)-(-)-6-chloro-2,6-dimethyloctane, was reduced to this compound. oup.com The product, this compound, was also found to be optically active, with an excess of the (R)-(-)-enantiomer, but the reaction proceeded with a net inversion of the absolute configuration. oup.comoup.com This stereochemical outcome suggests a mechanism that is not a simple, single-step electron transfer.

The mechanism is understood to involve the formation of a radical intermediate at an early stage. oup.comoup.com The stereochemical fate of the reaction is determined by the geometry and stability of this radical intermediate. It is proposed that the radical formed from 6-chloro-2,6-dimethyloctane is not planar but exists as a shallow pyramid. oup.com This pyramidal radical can be adsorbed on the electrode surface.

The subsequent introduction of a second electron can occur via two main pathways, leading to a carbanion intermediate:

Path A (Retention): The electron is introduced to the sp³ orbital containing the unpaired electron of the pyramidal radical, resulting in a carbanion that retains the original configuration.

Path B (Inversion): The radical inverts its configuration before the second electron is accepted. A planar radical would lead to an unstable planar carbanion, which would then convert to an inverted pyramidal carbanion. oup.com

The experimental result, showing a slight excess of inversion of configuration, indicates that the pathway leading to inversion is marginally favored in the reduction of 6-chloro-2,6-dimethyloctane. oup.com This suggests that the radical intermediate is not completely planar but a shallow pyramid, where steric hindrance between the alkyl groups and the cathode is minimized. oup.com While SN1 reactions of chiral substrates like (R)-6-chloro-2,6-dimethyloctane with water are known to proceed with significant racemization, the observed 20% excess of inversion points to the involvement of ion pairs that shield one face of the carbocation intermediate. libretexts.org

Catalytic Transformations and Selectivity Studies

Catalytic transformations are crucial for the selective synthesis of this compound from various precursors, often derived from renewable resources like terpenes. Hydrogenation is the primary method, and the choice of catalyst plays a critical role in determining the reaction's efficiency and selectivity towards the desired saturated alkane.

| Catalyst (0.5 wt% on Alumina) | Precursor | Major Product(s) | Yield of this compound | Reference |

| Palladium (Pd) | β-Myrcene | This compound | ~95% | rsc.org, researchgate.net |

| Rhodium (Rh) | β-Myrcene | This compound, 2,6-Dimethyloct-2-ene | >40% | rsc.org, researchgate.net |

| Ruthenium (Ru) | β-Myrcene | 2,6-Dimethyloct-2-ene, Unreacted β-Myrcene | ~10% | rsc.org, researchgate.net |

Another important precursor is the terpene alcohol linalool (B1675412). A one-pot reaction involving dehydration, cyclization, and hydrogenation of linalool using a dual catalyst system of Amberlyst-15 and 10% Pd/C under moderate conditions (up to 150 °C and 500 psi H₂) produces a fuel mixture. nih.gov This mixture is primarily composed of p-menthane (B155814) and this compound in roughly a 1:1 ratio, achieving a 66% yield after purification. nih.gov

The direct hydrogenation of geraniol (B1671447) also serves as a route to this compound. chemicalbook.comgoogle.com Using a palladium on carbon (Pd/C) catalyst, geraniol can be converted to this compound. chemicalbook.com The process can involve the initial hydrogenation of geraniol to a mixture containing 3,7-dimethyloctan-1-ol, 3,7-dimethyloct-2-ene, and this compound, followed by further reduction of the octane/octene mixture to yield the final product. chemicalbook.com

Furthermore, this compound can be formed as a minor product in the catalytic transformations of other compounds like citral. researchgate.net It is also the reduction product when 2,6-dimethyl-2,4,6-octatriene (B1666886) is treated with hydrogen gas in the presence of a palladium catalyst.

| Catalyst System | Precursor | Reaction Type | Product Composition | Overall Yield | Reference |

| Amberlyst-15 & 10% Pd/C | Linalool | One-pot dehydration, cyclization, hydrogenation | p-Menthane (51.9%), this compound (43.5%) | 66% | nih.gov |

| 5% Pd/C | Geraniol | Direct Hydrogenation | This compound | 30% | chemicalbook.com |

These studies highlight the versatility of catalytic hydrogenation in producing this compound, with catalyst choice being the determining factor for product selectivity and yield.

Advanced Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, providing detailed information about the carbon-hydrogen framework.

The ¹H NMR spectrum of 2,6-dimethyloctane provides precise information about the chemical environment of the hydrogen atoms in the molecule. The spectrum is characterized by overlapping signals in the upfield region, which is typical for saturated alkanes. The methyl groups attached to the chiral centers at C2 and C6, along with the terminal methyl group of the ethyl branch at C6, produce distinct signals. The chemical shifts (δ) are measured in parts per million (ppm) relative to a standard.

In a 400 MHz spectrum, the signals for the various protons can be assigned. chemicalbook.com The protons on the methyl groups are expected to appear as doublets or triplets depending on their neighboring protons. For instance, the coupling constant between certain protons has been measured at J = 6.64 Hz. chemicalbook.com The methine protons at the C2 and C6 positions would appear as complex multiplets due to coupling with multiple adjacent protons. The methylene (B1212753) (CH₂) groups along the octane (B31449) backbone appear as a series of multiplets that are often difficult to resolve fully due to signal overlap.

Table 1: Representative ¹H NMR Spectral Data for this compound

| Assignment | Chemical Shift (δ) in ppm |

|---|---|

| H-1, H-1' (CH₃ at C2) | ~0.85 |

| H-8 (CH₃ at C7) | ~0.86 |

| H-2, H-6 (CH) | ~1.08 - 1.53 |

| H-3, H-4, H-5 (CH₂) | ~1.08 - 1.53 |

| H-7 (CH₂) | ~1.08 - 1.53 |

Note: The exact chemical shifts and multiplicities can vary based on the solvent used and the specific stereoisomer being analyzed. The values presented are typical for this class of compound.

The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms and information about their chemical environment. For this compound, which has 10 carbon atoms, the spectrum shows distinct signals for each unique carbon. Due to the molecule's asymmetry (unless it is the specific meso-compound), up to 10 signals can be expected. The chemical shifts for alkanes typically appear in the range of 10-60 ppm.

Table 2: Representative ¹³C NMR Spectral Data for this compound

| Carbon Atom Assignment | Chemical Shift (δ) in ppm |

|---|---|

| C1 (CH₃ at C2) | ~22.7 |

| C2 (CH) | ~29.5 |

| C3 (CH₂) | ~39.4 |

| C4 (CH₂) | ~20.5 |

| C5 (CH₂) | ~34.8 |

| C6 (CH) | ~36.9 |

| C7 (CH₂) | ~29.3 |

| C8 (CH₃) | ~11.5 |

| C6-CH₃ | ~19.5 |

Note: Data is compiled from spectral databases. chemicalbook.comnih.gov Assignments are approximate and can vary between different stereoisomers.

Proton Nuclear Magnetic Resonance (1H NMR) Spectral Analysis

Mass Spectrometry (MS) for Identification and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and gaining structural insights from its fragmentation patterns. When this compound is analyzed by electron ionization mass spectrometry (EI-MS), it undergoes characteristic fragmentation.

The molecular ion peak (M⁺) for this compound (C₁₀H₂₂) is expected at a mass-to-charge ratio (m/z) of 142. nist.gov However, for branched alkanes, the molecular ion peak is often weak or entirely absent due to the high instability of the parent ion and its propensity to fragment readily. knockhardy.org.uk

The fragmentation of this compound is dominated by the cleavage of C-C bonds, particularly at the branching points (C2 and C6), as this leads to the formation of more stable secondary carbocations. Key fragmentation pathways result in the loss of alkyl radicals. Common fragments observed in the mass spectrum include ions resulting from the loss of methyl (CH₃•, loss of 15 amu) and ethyl (C₂H₅•, loss of 29 amu) radicals.

Table 3: Major Fragment Ions in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Ion / Neutral Loss |

|---|---|

| 142 | [C₁₀H₂₂]⁺ (Molecular Ion) |

| 127 | [M - CH₃]⁺ |

| 113 | [M - C₂H₅]⁺ |

| 99 | [M - C₃H₇]⁺ |

| 85 | [C₆H₁₃]⁺ |

| 71 | [C₅H₁₁]⁺ |

| 57 | [C₄H₉]⁺ (Often a base peak) |

Data compiled from the NIST Mass Spectrometry Data Center. nih.govnist.gov

Chromatographic Separation and Purity Assessment

Chromatographic techniques are indispensable for separating this compound from complex mixtures and for assessing its purity.

Gas chromatography is the primary analytical method for the separation and quantification of volatile compounds like this compound. cdc.gov It is routinely used for purity analysis and to identify the compound in various matrices, including biotransformation products and synthetic reaction mixtures. chromatographytoday.comchemicalbook.com Commercial suppliers often specify a purity of >90% as determined by GC.

The retention of this compound is commonly characterized by its Kovats Retention Index (RI), which normalizes retention times relative to n-alkanes. This index is dependent on the stationary phase of the GC column.

Non-Polar Columns : On standard non-polar stationary phases (e.g., DB-1, SE-30, OV-101), this compound exhibits a Kovats RI in the range of 930 to 938. nih.govnist.gov

Polar Columns : On polar stationary phases, the retention index is different, with reported values around 921. nih.govnist.gov

GC is frequently coupled with a mass spectrometer (GC-MS), which allows for the definitive identification of the compound based on both its retention time and its mass spectrum. tandfonline.compjps.pk

Standard High-Performance Liquid Chromatography (HPLC) is generally not suitable for the direct analysis of simple alkanes like this compound because they lack a chromophore, making UV detection impossible. However, HPLC becomes a crucial tool for discriminating between the different stereoisomers of the this compound backbone, which is vital in fields like pheromone chemistry. researchgate.nettandfonline.com

To achieve separation, a chemical derivatization strategy is employed. Research on the related compound, this compound-1,8-dioic acid, demonstrates this principle effectively. tandfonline.com The four stereoisomers of this diacid were successfully separated and identified after being converted into fluorescent esters. researchgate.netresearchgate.net

The methodology involves:

Derivatization : The compound is reacted with a chiral, fluorescent labeling reagent, such as (1S,2S)-2-(2,3-anthracenedicarboximide)-1-cyclohexanol. tandfonline.comresearchgate.net This reaction creates diastereomeric esters that have distinct physicochemical properties and are highly fluorescent.

Separation : The resulting diastereomers are then separated using reversed-phase HPLC. A common setup uses an ODS (octadecylsilane) column with a simple mobile phase like methanol. tandfonline.comresearchgate.net

Detection : A fluorescence detector is used to monitor the elution of the derivatives, providing extremely high sensitivity at the femtomole level. tandfonline.com

This advanced HPLC method, while indirect, is powerful for determining the stereoisomeric purity and absolute configuration of molecules containing the this compound chiral structure. tandfonline.com

Application of Advanced Chromatographic Techniques in Hydrocarbon Analysis

The analysis of complex hydrocarbon mixtures, such as those found in petroleum products, essential oils, and environmental samples, necessitates the use of advanced chromatographic techniques capable of high-resolution separation and definitive identification. researchgate.netlabmanager.com Gas chromatography (GC) is a cornerstone technique, particularly when coupled with mass spectrometry (GC-MS), as it provides a powerful tool for separating volatile compounds like this compound and identifying them based on their mass spectra. labmanager.comnumberanalytics.com

For highly complex samples where standard one-dimensional GC (1D-GC) may not provide adequate separation, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced resolving power. numberanalytics.comscielo.br This technique is particularly advantageous for separating isomeric hydrocarbons, such as the various branched alkanes that can co-elute in 1D-GC. scielo.br In GC×GC, the effluent from a primary column is subjected to further separation on a second, shorter column with a different stationary phase, allowing for the resolution of compounds that overlap in the first dimension. scielo.br For instance, GC×GC coupled to a time-of-flight mass spectrometer (TOFMS) has been successfully used to resolve unresolved materials in Fischer-Tropsch products, separating branched alkanes from other compound classes like n-alcohols which can be difficult to detect in 1D-GC due to co-elution. scielo.br

Other advanced methods used in hydrocarbon group-type analysis include high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC). researchgate.net These techniques are often employed for pre-separation of complex samples into fractions (e.g., saturates, aromatics, resins) before detailed analysis by high-resolution chromatography. researchgate.net The analysis of branched alkanes is crucial in various fields, from geochemistry to the study of insect cuticular hydrocarbons, where complex mixtures of methyl-branched alkanes are common. unl.edufrontiersin.org In these analyses, capillary GC with nonpolar stationary phases is frequently used, and the elution patterns of branched alkanes are systematically studied to aid in their identification. unl.edu

The table below summarizes various chromatographic techniques applied in the analysis of hydrocarbons.

| Chromatographic Technique | Principle | Application in Hydrocarbon Analysis | Reference |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their partitioning between a stationary phase and a carrier gas, with subsequent detection and identification by mass spectrometry. | Widely used for the separation and identification of volatile hydrocarbons, including branched alkanes like this compound, in various matrices. labmanager.comnumberanalytics.com | labmanager.comnumberanalytics.com |

| Comprehensive Two-Dimensional Gas Chromatography (GC×GC) | Employs two different columns in sequence to provide enhanced separation of complex mixtures. | Resolves co-eluting compounds, particularly useful for separating isomeric hydrocarbons and analyzing complex samples like petroleum products. numberanalytics.comscielo.br | numberanalytics.comscielo.br |

| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. | Used for group-type separation of hydrocarbon mixtures (saturates, aromatics) prior to detailed GC analysis. researchgate.net | researchgate.net |

| Capillary Gas Chromatography | Utilizes a long, narrow capillary column coated with a thin film of stationary phase to achieve high-resolution separations. | Fundamental for separating complex mixtures of methyl-branched alkanes found in geological and biological samples. unl.edufrontiersin.org | unl.edufrontiersin.org |

Kovats Retention Index Studies for Retention Behavior Characterization

The Kovats Retention Index (KI) is a standardized, dimensionless value that describes the retention behavior of a compound in gas chromatography relative to a series of n-alkanes. lotusinstruments.com It is a highly reproducible parameter that helps in the identification of compounds by comparing experimental values with literature data, even when obtained on different instruments or under varying conditions. lotusinstruments.comdtic.mil The index is particularly valuable for distinguishing between structural isomers, such as branched alkanes, which often have very similar boiling points but different retention times on a given GC column. unl.edu

The KI value is calculated based on the retention times of the analyte and the n-alkanes that elute just before and after it. mdpi.com For temperature-programmed chromatography, the calculation is simplified and remains remarkably consistent across different temperature programs and column dimensions. lotusinstruments.com

For this compound, numerous Kovats Retention Index values have been reported on various stationary phases. On standard non-polar stationary phases (e.g., 100% dimethylpolysiloxane, such as OV-1, SE-30, DB-1), the KI for this compound is consistently found in the range of 930 to 940. lotusinstruments.comnih.govnist.gov This consistency allows for a high degree of confidence when tentatively identifying this compound in complex mixtures by matching retention indices. dtic.mil The slight variations observed in reported values can be attributed to differences in the specific column used, film thickness, and the precise temperature programming conditions. researchgate.net Studies have also reported KI values on polar stationary phases, which will differ significantly from those on non-polar phases due to different interaction mechanisms. nih.gov

The table below presents a compilation of published Kovats Retention Index values for this compound on different types of GC columns.

| Stationary Phase Type | Stationary Phase Example | Kovats Index (KI) | Reference |

| Standard Non-Polar | 100% Dimethylpolysiloxane | 936 | lotusinstruments.com |

| Standard Non-Polar | Not specified | 933.62 | dtic.mil |

| Standard Non-Polar | Multiple (OV-1, SE-30, etc.) | 927 - 942.8 | nih.govnist.gov |

| Semi-Standard Non-Polar | Not specified | 930.8 - 976.1 | nih.gov |

| Standard Polar | Not specified | 905.9 - 921 | nih.gov |

Computational and Theoretical Chemistry of 2,6 Dimethyloctane

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical methods are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure and a wide array of molecular properties. acs.orgepfl.ch For a molecule like 2,6-dimethyloctane, these calculations are crucial for understanding its fundamental chemical nature.

Semi-empirical quantum chemical methods, such as Parametric Method 6 (PM6), offer a computationally efficient way to calculate electronic and molecular orbital properties. scirp.org These methods are used to determine various quantum molecular descriptors. scirp.org In one study, the geometry of this compound was optimized using the MMFF94s force field, followed by the calculation of its molecular descriptors using the semi-empirical MOPAC2016 software. scirp.org

These calculations yield important data points that describe the molecule's reactivity, stability, and interactions. Key descriptors calculated for this compound include properties related to its polarizability, which measures the deformability of the electron cloud in an electric field. scirp.org The linear polarizability (α) and hyperpolarizability (γ) are particularly important as they relate to the strength of molecular interactions like long-range intermolecular induction and dispersion forces. scirp.org

A selection of computed molecular properties for this compound from quantum chemical calculations is presented below. scirp.org

Table 1: Computed Quantum Molecular Descriptors for this compound

| Descriptor | Value | Unit |

|---|---|---|

| αxx | 136.550 | ų |

| αxy | 124.163 | ų |

| αyy | 122.271 | ų |

| γxxxx | 10,934.942 | a.u. |

| γxxyy | 1,517.305 | a.u. |

Source: Scientific Research Publishing, 2021. scirp.org (Note: α represents linear polarizability components; γ represents hyperpolarizability components).

Additionally, public chemical databases provide computationally derived properties for this compound, which are essential for various modeling and predictive applications. nih.gov

Table 2: Selected Computed Properties for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 142.28 g/mol | PubChem nih.gov |

| Exact Mass | 142.172150702 Da | PubChem nih.gov |

| XLogP3-AA | 5.1 | PubChem nih.gov |

| Rotatable Bond Count | 4 | PubChem nih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method for analyzing the physical movements of atoms and molecules over time. acs.orgdovepress.com By numerically solving Newton's equations of motion, MD simulations provide a detailed view of a molecule's conformational landscape and its interactions with surrounding molecules. acs.org This approach is particularly valuable for flexible molecules like this compound, which can adopt numerous conformations due to the rotation around its carbon-carbon single bonds.

MD simulations are used to generate conformational ensembles, which represent the collection of different shapes a molecule can assume, accounting for its flexibility and dynamic properties. dovepress.com For alkanes, these simulations are instrumental in predicting macroscopic physical properties that are dependent on molecular conformation and intermolecular forces, such as density and viscosity. While specific, extensive conformational analyses of this compound are not widely published, the principles from simulations of similar alkanes apply. These simulations model the van der Waals interactions between alkane molecules, which govern their packing and bulk fluid properties.

Furthermore, computational studies have explored the specific intermolecular interactions of chiral variants of this compound. For instance, (S)-2,6-dimethyloctane has been used as a chiral inducer in supramolecular chemistry. mdpi.com Theoretical analysis suggests that its ability to induce chirality in other molecules is due to specific, weak intermolecular forces, such as CH/π interactions, which can be modeled computationally to understand the transfer of chiral information. mdpi.com

Mechanistic Insights from Computational Modeling of Reaction Pathways and Kinetics

Computational modeling is a critical tool for elucidating the complex reaction mechanisms and kinetics of alkanes, especially in processes like combustion and oxidation. For branched alkanes such as this compound, these models help predict reactivity and the formation of various products.

Kinetic modeling of the oxidation of branched alkanes often involves quantum chemistry calculations (e.g., using Density Functional Theory like B3LYP) to determine the energies of reactants, transition states, and products. researchgate.net This data is then used to calculate reaction rate constants. Studies on similar molecules, such as 2,6-dimethylheptane (B94447) and 2,7-dimethyloctane (B85488), provide significant insight into the pathways relevant to this compound. researchgate.netpnas.org

The primary reaction pathways controlling the combustion of branched alkanes at both low and high temperatures include:

H-atom abstraction: The initial step in oxidation is the abstraction of a hydrogen atom from the fuel molecule by radicals like OH, forming an alkyl radical. osti.govosti.gov The site of abstraction (primary, secondary, or tertiary carbon) significantly influences subsequent reactions.

Radical isomerization and β-scission: The resulting fuel radical can undergo internal hydrogen shifts (isomerization) or break apart (β-scission) to form smaller alkenes and radicals. osti.gov For example, reaction path analyses for 2-methylheptane (B165363) show that β-scission of fuel radicals leads to the formation of propene and iso-alkenes. osti.gov

Oxygen Addition: In autooxidation processes, alkyl radicals (R•) react with molecular oxygen (O₂) to form peroxy radicals (RO₂•). These can undergo further isomerization and subsequent O₂ additions, leading to the formation of highly oxygenated intermediates. pnas.org Computational studies on 2,7-dimethyloctane have detailed these autooxidation mechanisms, which are expected to be analogous for this compound. pnas.org

Computational models for related isomers like 2,5-dimethylhexane (B165582) have been developed to understand how multiple methyl branches affect reactivity. osti.gov The reaction pathways and rate constant rules developed in these studies are often designed to be applicable to larger di-methylalkanes, including this compound. osti.gov

Applications As a Model Compound in Engineering and Materials Science Research

Fuel Science and Combustion Research

In the quest for more efficient and sustainable energy solutions, 2,6-dimethyloctane is a key molecule for studying the fundamental aspects of fuel combustion and performance. solubilityofthings.com

Surrogate fuels are mixtures of a few well-characterized pure compounds designed to emulate the physical and chemical properties of complex real fuels like jet fuel or diesel. scholaris.ca This simplifies computational modeling and experimental reproducibility. scholaris.ca this compound has been identified as a crucial surrogate component, particularly for synthetic aviation fuels.

Researchers have proposed this compound as a key ingredient in surrogate mixtures for synthetic paraffinic kerosene (B1165875) (SPK) and other Fischer-Tropsch fuels. researchgate.netkaust.edu.sa For instance, it was selected as a surrogate component for the synthetic aviation fuel S-8, a synthetic substitute for JP-8 military aviation fuel. researchgate.netnist.gov Dimethylated alkanes, such as this compound, represent a significant fraction of the composition of synthetic fuels derived from gas-to-liquids (GTL), coal-to-liquids (CTL), and biomass. kaust.edu.sa Its inclusion in surrogate models is critical for accurately representing the branched alkane class, which significantly influences combustion behavior. researchgate.netresearchgate.net

This compound is actively researched as a blending agent to enhance the properties of both conventional petroleum-based fuels and sustainable aviation fuels (SAFs). nih.govibac.org Studies have shown that its addition can improve key fuel metrics.

When produced from the hydrogenation of the monoterpene linalool (B1675412), a mixture primarily composed of p-menthane (B155814) and this compound exhibits outstanding fuel properties. nih.gov This bio-derived blend has a higher gravimetric heat of combustion and a significantly lower kinematic viscosity at cold temperatures compared to conventional jet fuel, making it a promising high-performance SAF blendstock. nih.govresearchgate.net

In diesel applications, hydrogenated myrcene (B1677589) (this compound) has been evaluated as a fuel additive. researchgate.netdergipark.org.tr Blends of up to 10% with standard diesel fuel were found to meet ASTM D975 specifications. researchgate.net A notable benefit observed was the lowering of the cloud point, which enhances cold-weather performance. researchgate.netdergipark.org.tr However, one study noted that blending 10% w/w of this compound resulted in a slight increase in viscosity and a minor depression in the cetane number. researchgate.net

Further research into high-performance, bio-based jet fuels has explored blending this compound (derived from acyclic monoterpenes) with other cycloalkane blendstocks and synthetic paraffinic kerosenes. researchgate.net These efforts aim to create zero-aromatic jet fuels with enhanced energy density and performance characteristics compared to conventional Jet-A fuel. researchgate.net

| Base Fuel | DMO Blend Ratio | Observed Effect | Reference |

|---|---|---|---|

| Ultra Low Sulfur Diesel (ULSD) | 10% | Flash Point decreased from 176°F to 150°F. | google.com |

| Ultra Low Sulfur Diesel (ULSD) | 10% | Cloud point lowered, improving cold-weather performance. | researchgate.net |

| Regular 87 Grade Gasoline | 2% - 10% | Research Octane (B31449) Number (RON) and Motor Octane Number (MON) slightly decreased. | google.com |

| Synthetic Paraffinic Kerosene (SPK) | Various | Used as a component to create high-performance, bio-based jet fuel blends with elevated heats of combustion. | researchgate.netresearchgate.net |

The molecular structure of this compound directly influences its combustion behavior, making it a subject of detailed investigation for improving engine efficiency and performance. solubilityofthings.com As a branched alkane, it is known for its high combustion efficiency. chemimpex.comsolubilityofthings.com

Research has demonstrated that fuel mixtures containing this compound can exhibit superior performance metrics. A sustainable aviation fuel mixture derived from linalool, containing significant amounts of this compound, showed a 1.7% higher gravimetric heat of combustion compared to the limits for conventional jet fuel. nih.gov This higher energy content can translate to improved aircraft efficiency. researchgate.net

| Fuel | Property | Value | Reference |

|---|---|---|---|

| This compound (DMO) | Lower Heating Value (LHV) | ~44.5 MJ/kg (Estimated) | lanl.gov |

| This compound (DMO) | Flash Point | 34°C / 93.2°F | chemicalbook.com |

| Isomerized Hydrogenated Linalool (IHL) (p-menthane/DMO mix) | Gravimetric Heat of Combustion | 1.7% higher than Jet-A limit | nih.gov |

| Isomerized Hydrogenated Linalool (IHL) (p-menthane/DMO mix) | Kinematic Viscosity at -20°C | 66% lower than Jet-A limit | nih.gov |

| Winter Diesel (Reference) | Lower Heating Value (LHV) | 43.1 MJ/kg | lanl.gov |

The cetane number (CN) is a critical measure of a fuel's ignition quality in compression-ignition (diesel) engines. chevron.com It quantifies the ignition delay—the time between fuel injection and the start of combustion. chevron.comnrel.gov A higher cetane number corresponds to a shorter delay and generally leads to smoother engine operation. dergipark.org.tr

This compound has been a subject of cetane number studies to evaluate its suitability as a diesel fuel component or surrogate. The measured derived cetane number (DCN) of this compound is reported to be around 52. lanl.govosti.gov Another source reports an implied cetane number of 51.7. google.comnrel.gov This value is well above the minimum requirement of 40 specified by ASTM D975 for diesel fuel in the U.S. and is comparable to the European minimum of 51. lanl.govchevron.com

Its cetane number is higher than that of other terpene-based biofuels like bisabolane (B3257923) (DCN 41.9) but slightly lower than farnesane (DCN 56.7). lanl.govosti.gov When blended with Ultra Low Sulfur Diesel (ULSD), a 10% DMO blend showed a slight increase in the measured cetane number from 45.7 to 46.3. google.com These investigations confirm that this compound possesses favorable ignition qualities for use in modern diesel engines.

| Compound | Cetane Number (CN/DCN) | Reference |

|---|---|---|

| This compound | 52 (DCN) | lanl.govosti.gov |

| This compound | 51.7 (Implied) | google.comnrel.gov |

| Farnesane | 56.7 (DCN) | lanl.gov |

| Bisabolane | 41.9 (DCN) | lanl.gov |

| ULSD (Reference) | 45.7 | google.com |

| ULSD w/ 10% DMO | 46.3 | google.com |

Investigations into Combustion Efficiency and Performance Characteristics

Lubricant Base Stock Development and Performance Studies

Beyond fuels, this compound and similar branched hydrocarbons are investigated for their potential in lubricant formulations. chemimpex.comontosight.ai High-performance lubricants, such as polyalpha-olefins (PAOs), are synthetic base oils known for their wide operational temperature range and stability. google.com The development of renewable feedstocks for these lubricants is an active area of research. google.com

The properties of this compound, such as its stability, resistance to oxidation, and viscosity characteristics, make it a candidate for use as or in the development of lubricant base stocks. chemimpex.comontosight.ai Its chemical structure is analogous to the isoparaffinic structures that form the basis of high-quality synthetic lubricants. researchgate.net Research into the isomerization of waxes and olefins to produce diesel and lubricant base oils often involves studying the formation and properties of molecules like this compound. researchgate.net The controlled synthesis of such isoparaffins from renewable sources, like terpenes, is explored as a pathway to sustainable, high-performance base oils. google.com These bio-derived base oils are designed to have high viscosity indices and excellent low-temperature fluidity, properties to which the branched structure of this compound contributes. chemimpex.comgoogle.com

Role in Petrochemical Processes and Hydrocarbon Stream Characterization

This compound is a naturally occurring component in various petrochemical streams and serves as a marker compound in the characterization of complex hydrocarbon mixtures like crude oil and natural gas. chemimpex.comscirp.org Its presence and concentration can provide insights into the origin and properties of a given petroleum product.

It has been identified as a component in Stoddard solvent, a type of mineral spirit, which is a mixture of C7 to C12 hydrocarbons. nih.gov Gas chromatography (GC) and mass spectrometry (MS) analyses of crude oil have detected this compound, where it is used as one of many compounds to create a detailed chemical fingerprint of the oil. oup.com It is also found in the hydrocarbon streams at oil and gas battery sites, where detailed chemical analysis is used to characterize flared gases. silcotek.com Furthermore, it has been detected in samples from oil sands pit lakes, where the characterization of low molecular weight hydrocarbons is crucial for understanding environmental and remediation processes. mdpi.com As a major constituent of natural gas and crude oil, the study of pure alkanes like this compound forms a cornerstone of petrochemistry. scirp.org

Environmental Chemistry and Biodegradation Studies

Biodegradation Pathways of Branched Alkanes by Microorganisms

Branched alkanes such as 2,6-dimethyloctane are generally more resistant to microbial breakdown than their straight-chain counterparts due to steric hindrance, which can impede enzyme access. However, a variety of microorganisms have demonstrated the capacity to metabolize these complex hydrocarbons. The susceptibility of hydrocarbons to microbial attack generally decreases from n-alkanes to branched alkanes, low-molecular-weight aromatics, and finally cyclic alkanes. biomedgrid.com

Microbial degradation of alkanes is an aerobic process initiated by oxygenase enzymes that introduce an oxygen atom into the hydrocarbon molecule. researchgate.net For branched alkanes, this initial oxidation is a critical and often rate-limiting step. While detailed pathways for this compound are not extensively documented, the metabolism of similar branched alkanes often involves terminal or sub-terminal oxidation. researchgate.nettandfonline.com In terminal oxidation, a methyl group at the end of the chain is oxidized to a primary alcohol, which is then further oxidized to an aldehyde and a carboxylic acid. This fatty acid can then enter the beta-oxidation pathway.

However, the methyl branching in a compound like this compound can obstruct normal beta-oxidation. tandfonline.com In such cases, microorganisms may employ alternative strategies. One such strategy is the citronellol (B86348) pathway, which has been identified in Pseudomonas species for the degradation of branched terpenoids and has been implicated in the breakdown of other branched hydrocarbons. nih.govnih.gov Another potential route under anaerobic conditions is the addition of the alkane to fumarate, a process catalyzed by the enzyme alkylsuccinate synthase (assA). nih.gov This pathway has been observed in the methanogenic degradation of other branched alkanes in high-temperature petroleum reservoirs. nih.gov

Studies have shown that certain bacterial strains can utilize this compound as a sole carbon source. For instance, Xanthomonas campestris M12, when carrying the OCT (octane) plasmid, was found to readily grow on this compound. msk.or.kr Similarly, research on Pseudomonas citronellolis has demonstrated its ability to metabolize related branched hydrocarbons like 3,6-dimethyloctane (B100007). nih.gov This indicates that specific microbial enzymatic systems are capable of overcoming the structural recalcitrance of these molecules.

Enzyme Recruitment and Metabolic Adaptation for Recalcitrant Hydrocarbon Metabolism

The ability of microorganisms to degrade recalcitrant hydrocarbons like this compound is a prime example of metabolic evolution, often driven by the mechanism of enzyme recruitment. nih.gov Enzyme recruitment is the process by which an enzyme with an existing function is co-opted to perform a new, often related, chemical reaction in a different metabolic pathway. nih.gov This is a key strategy for microbial adaptation to new environmental niches, such as those contaminated with persistent pollutants. slideshare.net

The degradation of branched alkanes, which are often poor inducers of the necessary oxidative enzymes, highlights the importance of metabolic adaptation. msk.or.krnih.gov A landmark study using Pseudomonas citronellolis illustrated this process clearly. nih.govnih.gov This bacterium naturally possesses the citronellol degradation pathway but could not initially grow on the branched hydrocarbon 2,6-dimethyl-2-octene (B1618814). nih.gov Scientists transferred the OCT plasmid, which codes for alkane-oxidizing enzymes, into P. citronellolis. While this extended the range of n-alkanes the bacterium could use, it did not permit the use of the branched alkene. nih.govnih.gov

However, through selective pressure, mutants designated as Dec+ were isolated that could grow on n-decane. nih.gov These mutants showed constitutive expression of enzymes for oxidizing medium-to-long-chain alkanes. Crucially, these Dec+ mutants also gained the ability to metabolize not only 2,6-dimethyl-2-octene but also other recalcitrant branched alkanes, including 3,6-dimethyloctane and 2,6-dimethyldecane. nih.govnih.gov The degradation of 2,6-dimethyl-2-octene was shown to proceed via the citronellol pathway, evidenced by the detection of citronellol as an intermediate and the induction of geranyl-coenzyme A carboxylase, a key enzyme in that pathway. nih.govnih.gov

This research demonstrates how the recruitment of broad-specificity alkane-oxidizing enzymes, combined with an existing specialized pathway for branched molecules, can create a novel metabolic route for degrading previously non-metabolizable, recalcitrant compounds. nih.gov This adaptive process is fundamental to the natural attenuation of complex hydrocarbon mixtures in the environment.

Stable Carbon Isotope Composition Studies for Source Identification in Natural Systems

Stable carbon isotope analysis is a powerful geochemical tool used to trace the origins of organic compounds, including hydrocarbons in crude oil. sciengine.compageplace.de The ratio of the heavy isotope carbon-13 (¹³C) to the light isotope carbon-12 (¹²C), expressed as a δ¹³C value, can provide clues about the source of the organic matter and the geological processes it has undergone. sciengine.com

This compound, an acyclic monoterpane, is found in crude oils and can serve as a biomarker. sciengine.com Its isotopic composition has been studied to understand its origins. Research has shown that the δ¹³C values of monoterpenoids in essential oils from higher land plants typically range from -34‰ to -26‰. sciengine.com These plant-derived compounds are considered potential precursors to monoterpanes like this compound found in petroleum. sciengine.com

However, the this compound found in crude oils is significantly "heavier," meaning it is more enriched in ¹³C, than its potential plant-based precursors. sciengine.com For example, the δ¹³C value for β-Myrcene, an acyclic monoterpenoid in turpentine (B1165885) oil, is -27.5‰, while the this compound produced from its artificial hydrogenation has a δ¹³C value of -22.03‰. sciengine.com This indicates that significant isotopic fractionation, an enrichment of ¹³C, occurs during the geological processes that convert terpenoids into alkanes. sciengine.com

Specific measurements of this compound in crude oils from different basins confirm this enrichment. sciengine.com These studies provide valuable data for correlating oils with their source rocks and understanding the diagenetic history of the organic matter. sciengine.com The distinct isotopic signature of this compound compared to its biogenic precursors makes it a useful tracer in petroleum geology. sciengine.com

Table 1: Stable Carbon Isotope (δ¹³C) Composition of this compound and Related Compounds

| Compound | Source | δ¹³C Value (‰) | Reference |

|---|---|---|---|

| This compound | Crude Oil (Bao 1 well, Yanqi basin) | -21.19 | sciengine.com |

| This compound | Crude Oil (An 1201 well, Nanxiang basin) | -21.72 | sciengine.com |

| This compound | Hydrogenated Turpentine Oil (Artificial) | -22.03 | sciengine.com |

| β-Myrcene (Precursor) | Turpentine Oil | -27.5 | sciengine.com |

| β-Myrcene (Precursor) | Mandarin Oil | -26.6 | sciengine.com |

Future Research Directions and Unresolved Challenges

Advancements in Stereoselective and Sustainable Synthesis of 2,6-Dimethyloctane

The synthesis of this compound, particularly with control over its stereochemistry, remains a significant area of research. The specific arrangement of the methyl groups can influence the physical and chemical properties of the molecule, which is critical for applications such as pheromones and advanced fuels.

Stereoselective Synthesis: Research has demonstrated the synthesis of specific stereoisomers of this compound derivatives. For instance, the four stereoisomers of this compound-1,8-dioic acid, a component of the copulation release pheromone of the cowpea weevil, have been successfully synthesized. researchgate.nettandfonline.com These syntheses often start from chiral precursors like optically active citronellol (B86348) to establish the desired stereochemistry at the C-6 position, followed by a series of reactions to build the final carbon skeleton and functional groups. tandfonline.com One method involved Jones oxidation of a saturated diol precursor, (2RS,6RS)-2,6-dimethyloctane-1,8-diol, which was itself prepared via catalytic hydrogenation. tandfonline.com Efficient and stereoselective syntheses for three stereoisomers of this pheromone have also been reported, highlighting the ongoing effort to refine these complex multi-step processes. nih.gov A key challenge lies in developing more direct and higher-yielding routes to single, optically pure isomers of this compound itself, moving beyond its derivatives.

Sustainable Synthesis: The development of sustainable synthesis routes is crucial for the large-scale production of this compound as a biofuel. A prominent strategy involves the catalytic hydrogenation of naturally occurring terpenes, which are renewable feedstocks.

From Geraniol (B1671447): Geraniol can be converted to this compound via direct hydrogenation. chemicalbook.com One process uses a palladium on carbon (Pd/C) catalyst in tetrahydrofuran (B95107), followed by a second hydrogenation step to reduce any remaining unsaturated intermediates, yielding the final product. chemicalbook.com

From Linalool (B1675412): In a one-pot reaction, the bio-based terpene alcohol linalool can be dehydrated, cyclized, and hydrogenated to produce a fuel mixture composed primarily of p-menthane (B155814) and this compound. nih.govnih.gov This process utilizes a dual heterogeneous catalyst system of Amberlyst-15 and Pd/C under moderate conditions. nih.govnih.gov